
2-Aminoethyl bis(4-bromophenyl)borinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl bis(4-bromophenyl)borinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to two 4-bromophenyl groups and an aminoethyl group, making it a versatile reagent in organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl bis(4-bromophenyl)borinate typically involves the reaction of 4-bromophenylboronic acid with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the borinate ester. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl bis(4-bromophenyl)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinate ester to its corresponding borane.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Aminoethyl bis(4-bromophenyl)borinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the synthesis of advanced materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-Aminoethyl bis(4-bromophenyl)borinate involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in cross-coupling reactions, where the compound serves as a key intermediate in the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Aminoethylboronic acid
Comparison
2-Aminoethyl bis(4-bromophenyl)borinate is unique due to the presence of both aminoethyl and bis(4-bromophenyl) groups. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, while phenylboronic acid is commonly used in cross-coupling reactions, the additional bromine atoms in this compound enhance its reactivity towards nucleophiles. Similarly, the aminoethyl group provides additional sites for functionalization, making it more versatile in synthetic applications.
Propriétés
Numéro CAS |
6962-82-9 |
|---|---|
Formule moléculaire |
C14H14BBr2NO |
Poids moléculaire |
382.89 g/mol |
Nom IUPAC |
2-bis(4-bromophenyl)boranyloxyethanamine |
InChI |
InChI=1S/C14H14BBr2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8H,9-10,18H2 |
Clé InChI |
LIVGDZGTCZFOGO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


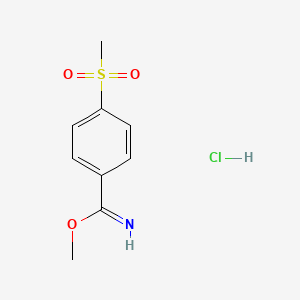


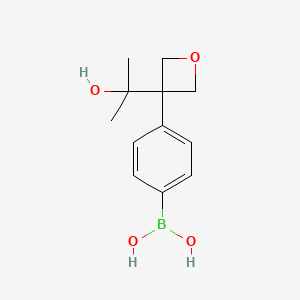

![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
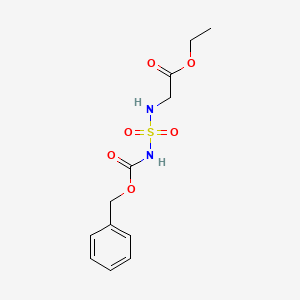

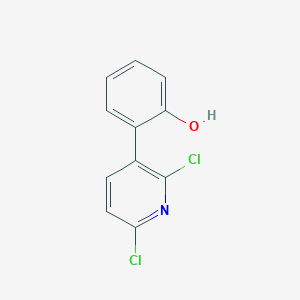

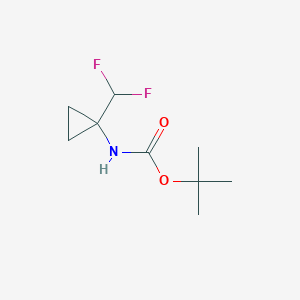
![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
